molecular formula C22H22BrN5O B11263640 (3-Bromophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone

(3-Bromophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B11263640
M. Wt: 452.3 g/mol
InChI Key: USQWNFJMQCVZEC-UHFFFAOYSA-N
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Description

6-[4-(3-bromobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine is a complex organic compound that features a piperazine ring substituted with a 3-bromobenzoyl group and a pyridazine ring substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3-bromobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the 3-bromobenzoyl group. The final step involves the coupling of the piperazine derivative with the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[4-(3-bromobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-[4-(3-bromobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(3-bromobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H22BrN5O

Molecular Weight

452.3 g/mol

IUPAC Name

(3-bromophenyl)-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H22BrN5O/c1-16-5-7-19(8-6-16)24-20-9-10-21(26-25-20)27-11-13-28(14-12-27)22(29)17-3-2-4-18(23)15-17/h2-10,15H,11-14H2,1H3,(H,24,25)

InChI Key

USQWNFJMQCVZEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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